Cyclopropyl(2-methoxypyridin-4-yl)methanamine
Description
Cyclopropyl(2-methoxypyridin-4-yl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2-methoxypyridin-4-yl group
Properties
IUPAC Name |
cyclopropyl-(2-methoxypyridin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-6-8(4-5-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRKBTOMWRSVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxypyridine and cyclopropylamine.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of Cyclopropyl(2-methoxypyridin-4-yl)methanamine would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or nitriles under strong oxidizing conditions.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives, which may have different pharmacological properties.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Cyclopropyl(2-methoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of cyclopropyl and pyridine-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds containing cyclopropyl and pyridine moieties are often explored for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the cyclopropyl and pyridine groups.
Mechanism of Action
The mechanism by which Cyclopropyl(2-methoxypyridin-4-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can introduce strain into the molecule, affecting its binding affinity and specificity, while the pyridine moiety can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with similar cyclopropyl functionality but lacking the pyridine ring.
2-Methoxypyridine: Contains the pyridine ring with a methoxy group but lacks the cyclopropyl and methanamine moieties.
Cyclopropyl(2-chloropyridin-4-yl)methanamine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Cyclopropyl(2-methoxypyridin-4-yl)methanamine is unique due to the combination of the cyclopropyl group, which introduces ring strain and affects reactivity, and the methoxypyridine moiety, which can participate in various interactions. This combination makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
